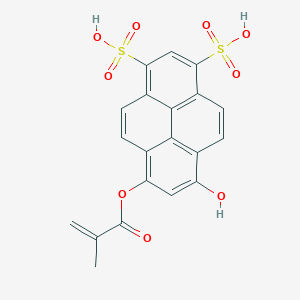
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and functional groups such as hydroxyl, sulfo, and ester groups. The combination of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Propenoic acid, 2-methyl- with 3-hydroxy-6,8-disulfo-1-pyrenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial processes may employ advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfo groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials such as polymers and coatings with unique optical properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester is largely influenced by its ability to interact with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the sulfo groups can form strong ionic interactions with proteins and other biomolecules, altering their activity and stability. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 3-hydroxy-6,8-disulfo-1-pyrenyl ester stands out due to its unique combination of functional groups and the presence of the pyrene moiety. This combination imparts distinct fluorescence properties and the ability to form strong interactions with biomolecules, making it particularly valuable in applications requiring high sensitivity and specificity.
Eigenschaften
CAS-Nummer |
627870-12-6 |
|---|---|
Molekularformel |
C20H14O9S2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
6-hydroxy-8-(2-methylprop-2-enoyloxy)pyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H14O9S2/c1-9(2)20(22)29-15-7-14(21)10-3-5-12-16(30(23,24)25)8-17(31(26,27)28)13-6-4-11(15)18(10)19(12)13/h3-8,21H,1H2,2H3,(H,23,24,25)(H,26,27,28) |
InChI-Schlüssel |
BGDUFOSNVLHNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)


![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)


